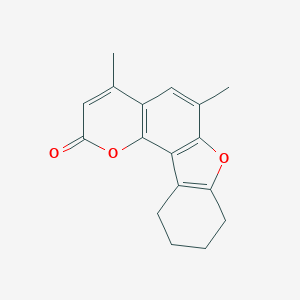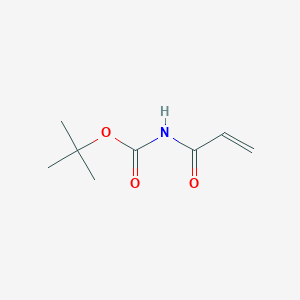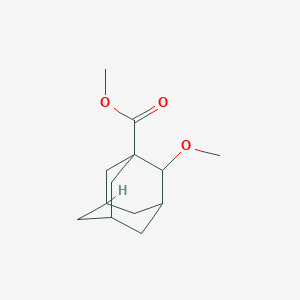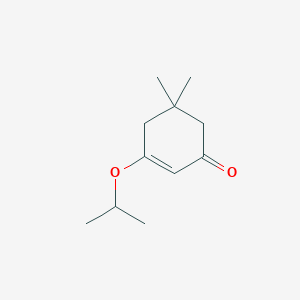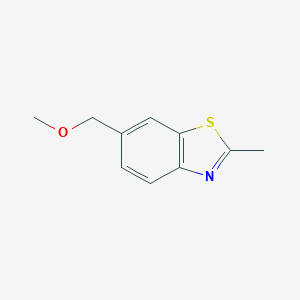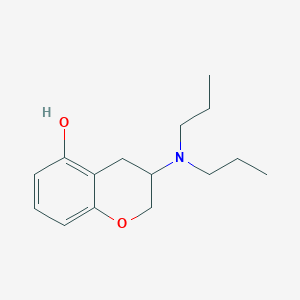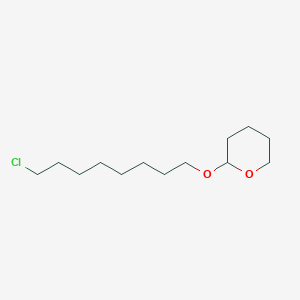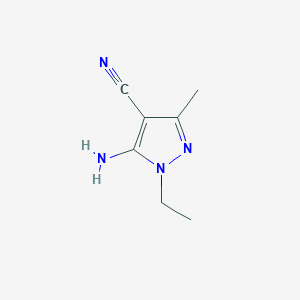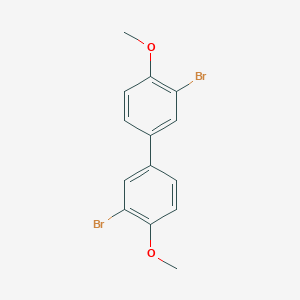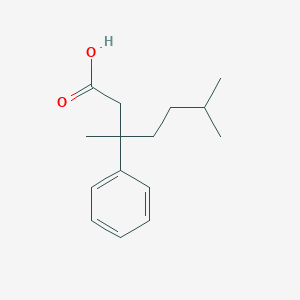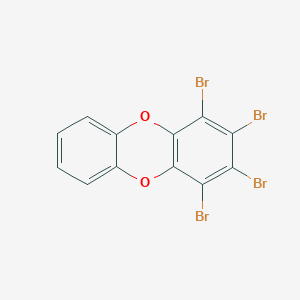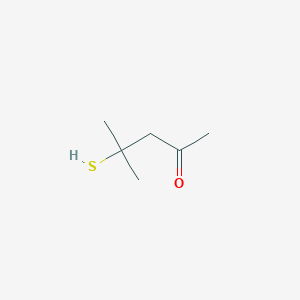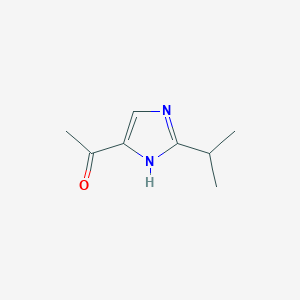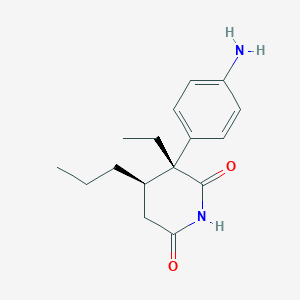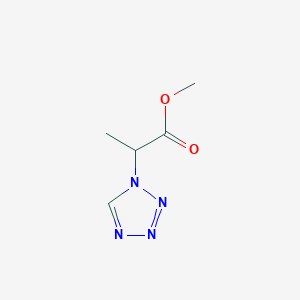
Methyl 2-(1H-tetrazol-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl 2-(1H-tetrazol-1-yl)propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a tetrazole derivative and is commonly used as a building block in the synthesis of other compounds.
作用機序
The mechanism of action of Methyl 2-(1H-tetrazol-1-yl)propanoate is not well understood. However, it has been reported that this compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are known to be involved in various physiological processes such as inflammation, pain, and fever. By inhibiting COX-2, Methyl 2-(1H-tetrazol-1-yl)propanoate reduces the production of prostaglandins, thereby exhibiting anti-inflammatory, analgesic, and antipyretic properties.
生化学的および生理学的効果
Methyl 2-(1H-tetrazol-1-yl)propanoate has been shown to exhibit various biochemical and physiological effects. In animal studies, it has been reported to reduce inflammation, pain, and fever. Additionally, it has been shown to exhibit antioxidant properties and protect against oxidative stress. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the major advantages of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods, making it readily available for research purposes. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, one of the limitations of using Methyl 2-(1H-tetrazol-1-yl)propanoate in lab experiments is its potential toxicity. It is important to use appropriate safety measures when working with this compound.
将来の方向性
There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate. One of the most significant areas of research is the development of new drugs based on this compound. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is a need for more studies on the potential toxicity of this compound and the appropriate safety measures that should be taken when working with it.
Conclusion:
In conclusion, Methyl 2-(1H-tetrazol-1-yl)propanoate is a tetrazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound possesses anti-inflammatory, analgesic, and antipyretic properties and has been extensively studied for its potential use in the development of new drugs. The synthesis method of Methyl 2-(1H-tetrazol-1-yl)propanoate is simple and inexpensive, making it readily available for research purposes. However, appropriate safety measures should be taken when working with this compound due to its potential toxicity. There are several future directions for research on Methyl 2-(1H-tetrazol-1-yl)propanoate, including the development of new drugs, further understanding of its mechanism of action, and studies on its potential toxicity.
科学的研究の応用
Methyl 2-(1H-tetrazol-1-yl)propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been reported that Methyl 2-(1H-tetrazol-1-yl)propanoate possesses anti-inflammatory, analgesic, and antipyretic properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
CAS番号 |
103557-29-5 |
|---|---|
製品名 |
Methyl 2-(1H-tetrazol-1-yl)propanoate |
分子式 |
C5H8N4O2 |
分子量 |
156.14 g/mol |
IUPAC名 |
methyl 2-(tetrazol-1-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-3-6-7-8-9/h3-4H,1-2H3 |
InChIキー |
PPTXBXSPDLTXQY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1C=NN=N1 |
正規SMILES |
CC(C(=O)OC)N1C=NN=N1 |
同義語 |
1H-Tetrazole-1-aceticacid,alpha-methyl-,methylester(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

